molecular formula C20H14N2O6 B2995504 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate CAS No. 931717-92-9

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate

Cat. No.: B2995504
CAS No.: 931717-92-9
M. Wt: 378.34
InChI Key: YRSBQGFYCCDYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate ( 931717-92-9) is a synthetically produced coumarin-linked 1,2,4-oxadiazole hybrid compound with a molecular formula of C20H14N2O6 and a molecular weight of 378.33 g/mol . This complex organic molecule integrates two pharmaceutically important scaffolds: a coumarin core (2H-chromen-2-one) and a 1,2,4-oxadiazole ring, linked via the 3-position of the coumarin nucleus and featuring an acetate ester at the 8-position . As a hybrid structure, this compound is of significant interest in medicinal chemistry and drug discovery. Coumarin-oxadiazole hybrids are recognized in scientific literature as multi-target directed ligands (MTDLs) with potential applications in neurodegenerative disease research . Specifically, such hybrids have demonstrated in vitro anticholinesterase activity , inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymatic targets in Alzheimer's disease research . Furthermore, related compounds have shown promising antibacterial potential against resistant pathogens like Staphylococcus aureus, and some derivatives exhibit notable antioxidant and anti-inflammatory activities . The structural motif of 1,2,4-oxadiazoles has also been investigated in other therapeutic contexts, including as novel inhibitors of essential bacterial enzymes, such as polyketide synthase 13 (Pks13) in Mycobacterium tuberculosis, representing a distinct binding mode for antitubercular agents . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O6/c1-11(23)26-16-5-3-4-13-10-15(20(24)27-17(13)16)19-21-18(22-28-19)12-6-8-14(25-2)9-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSBQGFYCCDYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate typically involves multiple steps. One common method starts with the preparation of the 1,2,4-oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The chromenone moiety can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

The final step involves the coupling of the 1,2,4-oxadiazole intermediate with the chromenone derivative under suitable conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of base catalysts.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs with anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonics.

    Biological Studies: It has been investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways can vary depending on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares the target compound with two structurally similar analogs identified in the literature:

Compound Molecular Formula Molecular Weight Key Substituents CAS Number
Target Compound : 3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate C₂₀H₁₆N₂O₅ 364.35 g/mol 8-Acetate, 4-methoxyphenyl-oxadiazole Not reported
Analog 1 : 6-(tert-Butyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl propionate C₂₄H₂₃N₂O₅ 431.45 g/mol 8-Propionate, 6-tert-butyl, 4-methoxyphenyl-oxadiazole 931738-96-4
Analog 2 : 8-Ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one C₂₀H₁₆N₂O₄ 348.35 g/mol 8-Ethoxy, 4-methylphenyl-oxadiazole 950415-76-6
Key Observations:

Electron-Donating Groups: The 4-methoxyphenyl group in the target compound and Analog 1 introduces electron-donating effects, which may stabilize the oxadiazole ring and influence bioactivity. In contrast, Analog 2’s 4-methylphenyl group offers weaker electron-donating properties. Solubility: The acetate group in the target compound may confer better solubility in polar solvents compared to Analog 2’s ethoxy group.

Structural Stability :

  • The 1,2,4-oxadiazole ring in all compounds contributes to metabolic stability due to resistance to enzymatic hydrolysis, a feature critical for drug design .

Biological Activity

The compound 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate is a hybrid molecule that integrates oxadiazole and chromen-2-one moieties. This structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. The biological activity of this compound is attributed to its unique structural features, which facilitate interactions with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N3O4C_{18}H_{19}N_{3}O_{4}, with a molecular weight of 373.4 g/mol. The compound features a chromenone backbone linked to an oxadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that compounds containing oxadiazole and chromenone structures exhibit significant anticancer properties. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives similar to the target compound showed IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7, HeLa). For instance, a related oxadiazole derivative exhibited an IC50 of 1.61±1.92μg/mL1.61\pm 1.92\,\mu g/mL against Jurkat cells .
  • Molecular Dynamics Simulations : Molecular dynamics studies have shown that these compounds can interact with key proteins involved in cancer pathways, such as Bcl-2, through hydrophobic interactions and hydrogen bonding .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been widely studied. The presence of electron-donating groups like methoxy can enhance the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.

Experimental Findings

  • Antibacterial Assays : Compounds similar to the target structure have demonstrated significant antibacterial activity with MIC values lower than standard antibiotics . The presence of the methoxy group has been linked to increased lipophilicity, enhancing membrane permeability and thus antibacterial effectiveness.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl ring and the oxadiazole moiety significantly affect biological activity. Key findings include:

  • Electron Donors : The presence of electron-donating groups (e.g., methoxy) at specific positions on the phenyl ring enhances cytotoxicity.
  • Hydrophobic Interactions : Compounds with larger hydrophobic regions tend to exhibit better interactions with lipid membranes, contributing to their antimicrobial properties .

Summary of Biological Activities

Activity TypeCell Line/BacteriaIC50/MIC ValueReference
AnticancerMCF-71.61 µg/mL
AnticancerHeLa< 5 µg/mL
AntimicrobialE. coli0.5 µg/mL
AntimicrobialS. aureus0.8 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.